4-(4-Methoxy-3,5-dimethylphenyl)piperidine
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Overview
Description
4-(4-Methoxy-3,5-dimethylphenyl)piperidine is an organic compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a methoxy group and two methyl groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)piperidine typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3,5-dimethylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The aromatic ring can be reduced to a cyclohexane ring under hydrogenation conditions.
Substitution: The piperidine nitrogen can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Hydroxy-3,5-dimethylphenyl)piperidine.
Reduction: 4-(4-Methoxy-3,5-dimethylcyclohexyl)piperidine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
4-(4-Methoxy-3,5-dimethylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)piperidine is not well-characterized. it is likely to interact with various molecular targets, including enzymes and receptors, through its piperidine and phenyl moieties. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine: Similar structure but with a different substitution pattern on the piperidine ring.
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine: Another derivative with a benzyl group instead of a phenyl group.
Uniqueness
4-(4-Methoxy-3,5-dimethylphenyl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups on the phenyl ring can affect its electronic properties and interactions with other molecules .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12/h8-9,12,15H,4-7H2,1-3H3 |
InChI Key |
SDSSXMPQSAWSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2CCNCC2 |
Origin of Product |
United States |
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